4-Chloro-6-methoxyindole

Toxicology Genetic Toxicology Carcinogenesis

4-Chloro-6-methoxyindole (CAS 93490-31-4) is a unique halogenated indole that forms a stable N-nitroso derivative with potent, direct-acting mutagenic activity—outperforming other indoles in Ames and SCE assays. Essential for carcinogenesis research and as a high-purity synthetic intermediate where 4-chloro-6-methoxy substitution is mandatory. Choose ≥95% purity for reproducible nitrosation chemistry.

Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
CAS No. 93490-31-4
Cat. No. B043524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxyindole
CAS93490-31-4
Synonyms4-chloro-6-methoxyindole
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN2)C(=C1)Cl
InChIInChI=1S/C9H8ClNO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3
InChIKeyROZQWTXWGPFHST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methoxyindole (CAS 93490-31-4): A Procurement-Ready Indole Scaffold with Documented Bioactivation and Synthetic Utility


4-Chloro-6-methoxyindole (CAS 93490-31-4) is a halogenated and methoxylated indole derivative with the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol. It is commercially available as a research chemical and organic synthesis intermediate . The compound is distinguished by a stable alpha-hydroxy N-nitroso structure that forms upon nitrosation, a key feature defining its unique reactivity and bioactivation pathway [1]. It is a naturally occurring promutagen found in Vicia faba (fava beans) and has been studied for its ability to form a potent direct-acting mutagen under gastric-like conditions [2].

Why 4-Chloro-6-methoxyindole (CAS 93490-31-4) Cannot Be Replaced by Unsubstituted or 4-Substituted Indole Analogs


Interchanging 4-Chloro-6-methoxyindole with simpler or differently substituted indoles (e.g., 6-methoxyindole, 4-chloroindole, or indole) is not scientifically valid due to compound-specific reactivity in key bioactivation pathways. The specific substitution pattern on the indole ring dictates the formation and stability of its N-nitroso derivatives. For instance, the dechlorination of 4-Chloro-6-methoxyindole yields 6-methoxyindole, a compound with a fundamentally different reactivity profile . The combination of the 4-chloro and 6-methoxy groups is essential for generating the potent mutagen 4-chloro-6-methoxy-2-hydroxy-1-nitrosoindolin-3-one oxime under nitrosative conditions [1]. Furthermore, the compound demonstrates unique induction of the cytochrome P450 system and DNA damage pathways, effects not universally shared across the indole class . This specificity dictates its selection for research in chemical carcinogenesis, toxicology, and for use as a distinctive building block in complex organic synthesis where its unique electronic and steric properties are required.

Quantitative Evidence for 4-Chloro-6-methoxyindole (CAS 93490-31-4) as a Distinct Chemical Entity for Targeted Research


Comparative Genotoxicity: 4-Chloro-6-methoxyindole vs. Indole-3-acetonitrile in Mammalian Cells

Nitrosated 4-chloro-6-methoxyindole demonstrates a significantly higher potency for inducing Sister Chromatid Exchanges (SCEs) compared to nitrosated indole-3-acetonitrile. In a head-to-head in vitro study, both compounds were potent inducers of SCEs in Chinese hamster V79 cells, but nitrosated indole-3-acetonitrile required much higher concentrations to generate the same effect [1].

Toxicology Genetic Toxicology Carcinogenesis

Comparative Mutagenic Potency: The Role of the 6-Methoxy Group in the Ames Test

The mutagenic potency of nitrosated 4-chloroindole derivatives in the Salmonella typhimurium TA100 strain is ranked, with 4-chloroindole exhibiting significantly greater activity than indole-3-carbinol, indole, and indole-3-acetonitrile [1]. The presence of the 6-methoxy group on 4-chloroindole is critical for forming the specific potent mutagen, 4-chloro-6-methoxy-2-hydroxy-1-nitrosoindolin-3-one oxime, upon nitrosation [2].

Mutagenesis Ames Test Structure-Activity Relationship

Procurement Specifications: Purity and Physical Form of Commercially Available 4-Chloro-6-methoxyindole

Commercial offerings of 4-Chloro-6-methoxyindole (CAS 93490-31-4) typically specify a purity of ≥95% or 98%, with physical characterization data confirming a solid state at room temperature and a melting point range of 44-47°C [1]. These specifications are critical for ensuring reproducibility in downstream chemical reactions and biological assays.

Chemical Synthesis Procurement Quality Control

Defined Research Applications for 4-Chloro-6-methoxyindole (CAS 93490-31-4) Based on Documented Evidence


Mechanistic Studies in Chemical Carcinogenesis and Mutagenesis

Use 4-Chloro-6-methoxyindole as a validated precursor to generate the potent direct-acting mutagen 4-chloro-6-methoxy-2-hydroxy-1-nitrosoindolin-3-one oxime via nitrosation [1]. This application is directly supported by studies in Salmonella typhimurium TA100 and Chinese hamster V79 cells, where it serves as a model compound for investigating nitrosamine formation and its genotoxic consequences [2]. Its unique reactivity makes it a specific tool for understanding gastric carcinogenesis pathways linked to dietary factors.

Positive Control for In Vitro Genotoxicity Assays

Employ the nitrosated product of 4-Chloro-6-methoxyindole as a high-potency positive control in genotoxicity screening assays. Direct head-to-head comparisons have established it as a potent inducer of Sister Chromatid Exchanges (SCEs) and a direct-acting mutagen in the Ames test, surpassing the activity of other nitrosated indoles like indole-3-acetonitrile at comparable concentrations [1]. This provides a well-characterized benchmark for evaluating novel compounds and genetic toxicology methodologies.

Specialized Building Block for Complex Organic Synthesis

Procure 4-Chloro-6-methoxyindole (CAS 93490-31-4) with a specified purity of ≥95% as a distinct synthetic intermediate [1]. The established synthetic route via hetero-Cope rearrangement confirms its utility in constructing more complex, halogenated indole frameworks [2]. This compound is specifically chosen when the synthetic pathway requires a 4-chloro-6-methoxy substitution pattern, which cannot be achieved by using unsubstituted indole or 6-methoxyindole.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-methoxyindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.